molecular formula C12H11FO3 B13645093 Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate

Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate

Cat. No.: B13645093
M. Wt: 222.21 g/mol
InChI Key: ZOGUNPHXFXKYQQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-fluorobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through a cyclization process to form the benzofuran ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Ethyl 5-fluoro-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • Ethyl 5-chlorobenzofuran-2-carboxylate
  • Ethyl 5-bromobenzofuran-2-carboxylate

These compounds share a similar benzofuran core structure but differ in their substituents, which can significantly impact their chemical and biological properties. This compound is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability .

Properties

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

ethyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H11FO3/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3

InChI Key

ZOGUNPHXFXKYQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)F)C

Origin of Product

United States

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